7,10-Dimethylbenz(a)anthracene
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Overview
Description
7,10-Dimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is structurally characterized by the presence of two methyl groups attached to the benz(a)anthracene framework, making it a significant subject of study in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method includes the Friedel-Crafts alkylation reaction, where benz(a)anthracene is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Friedel-Crafts alkylation reactions. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7,10-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are frequently used.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benz(a)anthracene compounds .
Scientific Research Applications
7,10-Dimethylbenz(a)anthracene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Cancer Research: It serves as a tumor initiator in animal models to study the mechanisms of carcinogenesis and test potential anti-cancer agents.
Immunotoxicity Studies: The compound is used to investigate the effects of carcinogens on the immune system.
Pharmacological Research: It helps in understanding the metabolic pathways and the role of various enzymes in the detoxification of carcinogens.
Mechanism of Action
The mechanism of action of 7,10-Dimethylbenz(a)anthracene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and cancer initiation. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and suppressing immune responses . The involvement of microsomal epoxide hydrolase in its metabolic activation is also significant .
Comparison with Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethylbenz(a)anthracene
- 1,4-Dimethyl-2,3-benzophenanthrene
Comparison: While all these compounds share a similar polycyclic aromatic hydrocarbon structure with methyl substitutions, 7,10-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological effects. For instance, 7,12-Dimethylbenz(a)anthracene is also a potent carcinogen but has different metabolic pathways and target organs .
Properties
CAS No. |
59686-70-3 |
---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
7,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-7-9-17-14(2)18-10-8-15-5-3-4-6-19(15)20(18)12-16(17)11-13/h3-12H,1-2H3 |
InChI Key |
MYJDLKGDPIJUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C=C1)C |
Origin of Product |
United States |
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